molecular formula C11H10N2O2 B1401622 Methyl 4-(pyridin-2-yl)-1H-pyrrole-3-carboxylate CAS No. 1260892-95-2

Methyl 4-(pyridin-2-yl)-1H-pyrrole-3-carboxylate

Cat. No.: B1401622
CAS No.: 1260892-95-2
M. Wt: 202.21 g/mol
InChI Key: GYZVVQHDGNCEFI-UHFFFAOYSA-N
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Description

Methyl 4-(pyridin-2-yl)-1H-pyrrole-3-carboxylate is a heterocyclic compound that features a pyridine ring fused to a pyrrole ring with a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(pyridin-2-yl)-1H-pyrrole-3-carboxylate typically involves the reaction of pyridin-2-yl-4-oxobutanal derivatives with appropriate amines under controlled conditions . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the formation of the pyrrole ring.

Industrial Production Methods: Industrial production methods for this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by cyclization reactions. The use of automated synthesis equipment and optimization of reaction conditions are crucial for large-scale production.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where the ester group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrrole derivatives.

Scientific Research Applications

Methyl 4-(pyridin-2-yl)-1H-pyrrole-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-(pyridin-2-yl)-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

    Pyrrolidine derivatives: Known for their biological activity and use in drug discovery.

    Pyridine derivatives: Widely used in medicinal chemistry for their diverse pharmacological properties.

    Pyrrole derivatives: Commonly used in organic synthesis and materials science.

Uniqueness: Methyl 4-(pyridin-2-yl)-1H-pyrrole-3-carboxylate is unique due to its combination of a pyridine and pyrrole ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

methyl 4-pyridin-2-yl-1H-pyrrole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-15-11(14)9-7-12-6-8(9)10-4-2-3-5-13-10/h2-7,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYZVVQHDGNCEFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CNC=C1C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00856468
Record name Methyl 4-(pyridin-2-yl)-1H-pyrrole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00856468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260892-95-2
Record name Methyl 4-(pyridin-2-yl)-1H-pyrrole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00856468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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